molecular formula C14H16N2O2S B2672354 N-(5-methylisoxazol-3-yl)-3-(p-tolylthio)propanamide CAS No. 895467-14-8

N-(5-methylisoxazol-3-yl)-3-(p-tolylthio)propanamide

Cat. No. B2672354
CAS RN: 895467-14-8
M. Wt: 276.35
InChI Key: HOSWUUUSFVUOQS-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-(p-tolylthio)propanamide, also known as MIPPT, is a chemical compound that has recently gained attention in scientific research. MIPPT is a synthetic compound that belongs to the class of thioamides and has been found to have potential applications in various fields of research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Isoxazole derivatives have been explored for their antimicrobial and antifungal properties. For instance, a study on N-(naphthalen-1-yl)propanamide derivatives, including compounds with isoxazole moieties, demonstrated notable activity against a range of bacteria and fungi. Compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide exhibited antifungal activity, showing the potential of isoxazole derivatives in antimicrobial research (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Anti-inflammatory and Psychotropic Activities

Another study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. This research underscores the multifaceted potential of compounds with isoxazole components in developing new therapeutic agents with anti-inflammatory and psychotropic effects (Zablotskaya et al., 2013).

Isoxazole Derivatives as Muscle Relaxants

Isoxazole derivatives have also been investigated for their central muscle relaxant properties. A series of 5-amino-3-phenylisoxazole derivatives were synthesized, with some showing muscle relaxant activity comparable to existing medications, albeit with associated CNS depressant actions. This research highlights the potential of isoxazole derivatives in the development of new muscle relaxants (Tatee et al., 1986).

Selective Cyclooxygenase-1 (COX-1) Inhibitors

Research into the design of selective COX-1 inhibitors has led to the development of 3,4-diarylisoxazoles, demonstrating significant selectivity and potency in inhibiting COX-1 over COX-2. This selectivity is crucial for reducing gastrointestinal side effects associated with nonselective COX inhibition. Compounds such as 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole have shown promise in this area, offering insights into the design of new anti-inflammatory drugs (Vitale et al., 2013).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-5-12(6-4-10)19-8-7-14(17)15-13-9-11(2)18-16-13/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWUUUSFVUOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321928
Record name N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

895467-14-8
Record name N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)sulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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